![molecular formula C13H21NO3 B3164514 Propyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-38-4](/img/structure/B3164514.png)

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

Vue d'ensemble

Description

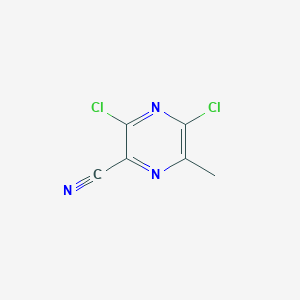

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine, also known as N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine, is a chemical compound with the molecular formula C13H21NO3 . It has a molecular weight of 239.31 . This compound is commonly used in scientific experiments.

Molecular Structure Analysis

The molecular structure of this compound consists of a propyl group attached to a trimethoxyphenylmethylamine group . The exact structure can be found in the MOL file associated with its ChemicalBook entry .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds containing the trimethoxyphenyl (TMP) group have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins and receptors .Applications De Recherche Scientifique

Biogenic Amines in Food and Environmental Safety

Formation and Breakdown in Foods : Branched aldehydes, derived from amino acids, are significant flavor compounds in food products. Understanding the metabolic pathways for the formation and degradation of these compounds is crucial for controlling their levels, enhancing food quality and safety (Smit, Engels, & Smit, 2009).

Environmental Impact of Amines : The microbial catabolism of aryloxyphenoxy-propionate herbicides, which share structural motifs with amines, underscores the importance of biodegradation pathways in mitigating environmental toxicity. This highlights a significant application of amines in bioremediation and environmental safety (Zhou et al., 2018).

Advanced Materials and Technologies

- Drug Delivery and Magnetic Separation : Amine-functionalized materials, including metal-organic frameworks (MOFs) and iron oxide nanoparticles (IONPs), have been developed for various applications such as drug delivery, magnetic resonance imaging (MRI) contrast agents, and magnetic separation. These materials demonstrate the versatility of amines in creating functionalized platforms for biomedical and technological applications (Lin, Kong, & Chen, 2016); (Holá et al., 2015).

Chemical Synthesis and Catalysis

Reductive Amination Processes : The transition-metal-catalyzed reductive amination employing hydrogen illustrates the significance of amines in synthetic chemistry, providing a pathway to synthesize primary, secondary, and tertiary alkyl amines. This process is essential in producing fine chemicals, pharmaceuticals, and materials (Irrgang & Kempe, 2020).

Hydroaminomethylation of Oleochemicals : Demonstrates the chemical versatility of amines in modifying vegetable oils for the synthesis of bio-based products, highlighting the role of amines in developing sustainable chemical processes (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Orientations Futures

The trimethoxyphenyl (TMP) group, which is part of the structure of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it could be concluded that compounds like this compound could have potential applications across a wide range of biomedical fields .

Propriétés

IUPAC Name |

N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h6-7,14H,5,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKQTATYHPSMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)

amine](/img/structure/B3164485.png)

![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)

![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)

amine](/img/structure/B3164506.png)

![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)

![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)

![2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164518.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)

![N-[(4-phenylphenyl)methyl]butan-2-amine](/img/structure/B3164543.png)